2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydrobenzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of a catalyst to form the benzothiazole ring. Subsequently, the pyrrolidine ring is introduced through nucleophilic substitution or cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the molecule .
Scientific Research Applications
2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrolidine-containing molecules, such as:
- 2-(Pyrrolidin-1-yl)benzothiazole
- 4,5,6,7-Tetrahydro-1,3-benzothiazole
- Pyrrolidine-2,5-dione
Uniqueness
2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its specific combination of the pyrrolidine and tetrahydrobenzothiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2S |
---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-4,5,6,7-tetrahydro-1,3-benzothiazole |
InChI |
InChI=1S/C11H16N2S/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-8H2 |
InChI Key |
RTWHONGSVPSINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.